Fmoc-D-glutamic acid 5-tert-butyl ester, commonly referred to as Fmoc-D-Glu(OtBu)-OPfp, is a derivative of the amino acid glutamic acid. This compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a tert-butyl ester on the carboxyl group. It is primarily utilized in peptide synthesis due to its ability to facilitate the incorporation of glutamic acid residues into peptide chains.
This compound can be synthesized from D-glutamic acid through various chemical reactions involving protection and esterification steps. It is commercially available from chemical suppliers such as Sigma-Aldrich and Aapptec Peptides, which provide it in different forms for research and industrial applications.
Fmoc-D-Glu(OtBu)-OPfp falls under the classification of protected amino acids, specifically those used in solid-phase peptide synthesis. It is categorized as a biochemical reagent, playing a crucial role in the synthesis of peptides and other related compounds.
The synthesis of Fmoc-D-Glu(OtBu)-OPfp typically involves two main steps: protection of the amino group and esterification of the carboxyl group.
The molecular structure of Fmoc-D-Glu(OtBu)-OPfp includes:
Fmoc-D-Glu(OtBu)-OPfp undergoes several key reactions during peptide synthesis:
These reactions are critical for synthesizing complex peptides, allowing for selective modifications at different stages of peptide assembly.
The mechanism of action for Fmoc-D-Glu(OtBu)-OPfp primarily involves its role in solid-phase peptide synthesis:
The efficiency of this process is enhanced by the stability provided by the protecting groups during synthesis, which minimizes unwanted side reactions.
Fmoc-D-Glu(OtBu)-OPfp is widely used in various scientific fields:
Fmoc-D-Glu(OtBu)-OPfp has the systematic IUPAC name (R)-5-tert-butyl 1-(2,3,4,5,6-pentafluorophenyl) 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)pentanedioate. Its molecular formula is C₃₀H₂₆F₅NO₆ (MW: 591.52 g/mol) and CAS registry number 200616-21-3 [3] [9]. The compound features a D-configuration glutamic acid backbone, distinguishing it from the more common L-enantiomer. Key physicochemical properties include:
Table 1: Nomenclature and Properties of Fmoc-D-Glu(OtBu)-OPfp
Property | Specification |
---|---|
CAS Number | 200616-21-3 |
Molecular Weight | 591.52 g/mol |
Empirical Formula | C₃₀H₂₆F₅NO₆ |
Optical Rotation [α]D²⁰ | +8.5° (c=1 in Methanol) for precursor* |
Melting Point | Not reported (precursor: 80–100°C) |
Solubility | Soluble in DMF, DCM, chloroform, ethyl acetate |
Storage Conditions | 2–8°C (desiccated) |
Purity Specifications | ≥98% (HPLC), ≥99.5% enantiomeric purity |
*Precursor refers to Fmoc-D-Glu(OtBu)-OH [8] [10]
The stereochemistry at carbon C2 (α-carbon) is (R)-configured, crucial for its resistance to endogenous peptidases when incorporated into peptides. The Fmoc group provides UV-detectability (λ_max ≈ 301 nm), facilitating reaction monitoring. The OPfp ester activates the α-carboxyl group for nucleophilic attack by amine groups, while the OtBu ester on the γ-side chain prevents undesired acylation at this position during chain assembly [3] [6] [9].
Table 2: Common Synonyms and Abbreviations
Synonym | Context |
---|---|
Fmoc-D-Glu(γ-OtBu)-OPfp | Standard abbreviation |
(R)-5-tert-butyl 1-perfluorophenyl 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)pentanedioate | Systematic IUPAC name |
Fmoc-D-glutamic acid γ-tert-butyl ester α-pentafluorophenyl ester | Descriptive chemical name |
N-α-Fmoc-D-glutamic acid 5-tert-butyl 1-pentafluorophenyl diester | Alternative nomenclature |
The emergence of Fmoc-D-Glu(OtBu)-OPfp reflects three evolutionary milestones in peptide chemistry:
Pre-SPPS Era (pre-1963): Glutamic acid derivatives faced uncontrolled racemization during activation. Carboxyl groups were protected via non-orthogonal benzyl esters, complicating selective deprotection. D-amino acids were synthetically inaccessible in practical yields [1].
Boc/Bzl SPPS (1963–1970s): Merrifield’s SPPS breakthrough enabled sequential peptide assembly but used harsh acidolysis (HF) for deprotection, limiting compatibility with side-chain modifications. Glutamic acid required unprotected γ-acids or non-removable protection, restricting backbone flexibility [1] [5].
Fmoc/tBu Orthogonality (1980s): Carpino’s Fmoc group introduction revolutionized SPPS by enabling base-labile deprotection (piperidine/DMF) orthogonal to acid-labile side-chain protection (tBu). This allowed synthesis of acid-sensitive peptides but initially suffered from slow coupling kinetics. Active esters like OPfp were subsequently developed to address this, with Fmoc-Glu(OtBu)-OPfp derivatives commercialized by the late 1990s. The D-enantiomer variant emerged for synthesizing chiral peptides mimicking natural D-amino acid-containing toxins or hormones [5] [4].
The specific combination in Fmoc-D-Glu(OtBu)-OPfp represented a convergence of three innovations: (1) Fmoc’s mild deprotection, (2) tBu’s acid-cleavable yet base-stable protection for dicarboxylic acids, and (3) OPfp’s superior acylation power without racemization. This trifunctional design enabled efficient incorporation of D-glutamate – an essential feature for β-amyloid analogs (e.g., Alzheimer’s research) and antimicrobial peptides [5].
In Fmoc-SPPS workflows, Fmoc-D-Glu(OtBu)-OPfp serves as a pre-activated building block that eliminates the need for in-situ activation. Its OPfp ester undergoes aminolysis 10–50x faster than standard carbodiimide-activated esters, particularly beneficial for sterically hindered couplings involving D-amino acids. Key advantages include:
Table 3: Synthetic Applications of Fmoc-D-Glu(OtBu)-OPfp in SPPS
Application | Peptide Target | Function |
---|---|---|
HIV-1 Therapeutics | gp41-derived fusion inhibitors | Enhances metabolic stability via D-residues |
Alzheimer’s Research | β-Amyloid (Aβ1–42) analogs | Incorporates D-Glu for protease resistance |
Peptide Nucleic Acids (PNAs) | HIV-1 gag gene-targeting PNAs | Facilitates membrane translocation |
Antibody-Drug Conjugates | Linker-bearing glutamates | Provides γ-COOH for bioconjugation |
The compound addresses specific synthetic challenges:
Industrial adoption is evidenced by multiton production of therapeutic peptides using analogous Fmoc-Glu derivatives. The D-enantiomer remains a specialty building block for targets requiring chiral inversion – a key strategy to enhance proteolytic stability without altering side-chain topology [5] [8].
Table 4: Key Commercial Derivatives of Fmoc-Protected D-Glutamic Acid
Compound Name | CAS Number | Protection Scheme | Primary Use |
---|---|---|---|
Fmoc-D-Glu(OtBu)-OH | 104091-08-9 | Fmoc (Nα), OtBu (γ-COOH) | Solution-phase synthesis |
Fmoc-D-Glu(OtBu)-OPfp | 200616-21-3 | Fmoc (Nα), OPfp (α-COOH), OtBu (γ-COOH) | SPPS coupling |
Fmoc-D-Glu(OMpe)-OH | Not provided | Fmoc (Nα), Mpe (γ-COOH) | Aspartimide-prone sequences |
Fmoc-D-Glu(Trt)-OH | 133074-09-0 | Fmoc (Nα), Trt (γ-COOH) | Acid-sensitive peptides |
Mpe = 3-methyl-3-pentyl; Trt = trityl [5] [8] [10]
Concluding Remarks
Fmoc-D-Glu(OtBu)-OPfp exemplifies the sophistication achievable in modern amino acid building blocks. Its design integrates stereochemical control, orthogonal protection, and kinetic activation – features essential for synthesizing structurally complex, chirally precise peptides that push the boundaries of biomedical science. As therapeutic peptides increasingly incorporate non-natural elements, this compound will remain indispensable for accessing D-glutamate-containing architectures.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: